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molecular formula C5H9ClO3 B1357373 2-Chloroethyl 2-hydroxypropanoate

2-Chloroethyl 2-hydroxypropanoate

Cat. No. B1357373
M. Wt: 152.57 g/mol
InChI Key: CGVGSQNGXZPVQF-UHFFFAOYSA-N
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Patent
US05371001

Procedure details

Lactic acid (74 mL of an 85% aqueous solution, 0.84 mol) and freshly distilled 2-chloroethanol (670 mL, 10.0 mol) were refluxed with 400 mL of toluene and 0.4 mL of conc. H2SO4 until one equivalent of H2O was collected in a Dean-Stark trap. The reaction mixture was cooled to room temperature, diluted with ethyl ether, and washed with a NaHCO3 /NaCl solution. The organic phase was dried with MgSO4, solvent was removed under reduced pressure, and the residue was distilled at 10 mm Hg. A fraction recovered at 95°-100° C./10 mm Hg was redistilled to give 2-chloroethyl lactate as a clear colorless liquid (76.7 g, 60%): b.p. 95° C./10 mm Hg; 1H NMR δ1.46 (d, 3H, J=6.9 Hz), δ2.95 (bs, 1H), δ3.72 (t, 2H, J=5.6 Hz), δ4.35 (q, 1H, J=6.9 Hz), δ4.44 (m, 2H); 13C NMR 20.4, 41.2, 64.8, 66.8, 175.2 ppm; HRMS calcd for C4H5ClO3Tms (M-CH3) 209.0401, obsd 209.0392.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
670 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Cl:7][CH2:8][CH2:9]O.OS(O)(=O)=O.O>C1(C)C=CC=CC=1>[C:1]([O:6][CH2:9][CH2:8][Cl:7])(=[O:5])[CH:2]([CH3:4])[OH:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
670 mL
Type
reactant
Smiles
ClCCO
Name
Quantity
0.4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected in a Dean-Stark trap
ADDITION
Type
ADDITION
Details
diluted with ethyl ether
WASH
Type
WASH
Details
washed with a NaHCO3 /NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4, solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 10 mm Hg
CUSTOM
Type
CUSTOM
Details
A fraction recovered at 95°-100° C./10 mm Hg
DISTILLATION
Type
DISTILLATION
Details
was redistilled

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 76.7 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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